6-Amino-4-(5-bromo-2-fluorophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(5-bromo-2-fluorophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural framework, which includes a pyrano[2,3-c]pyrazole core, substituted with amino, bromo, fluorophenyl, tert-butyl, and carbonitrile groups. The presence of these diverse functional groups imparts the compound with unique chemical and biological properties, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(5-bromo-2-fluorophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without a catalyst . This method is advantageous due to its simplicity and the use of environmentally benign conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(5-bromo-2-fluorophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Amino-4-(5-bromo-2-fluorophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-(5-bromo-2-fluorophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles
- 5-Amino-pyrazoles
- Quinolinyl-pyrazoles
Uniqueness
6-Amino-4-(5-bromo-2-fluorophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of both bromo and fluoro substituents, along with the pyrano[2,3-c]pyrazole core, makes it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
Molecular Formula |
C17H16BrFN4O |
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Molecular Weight |
391.2 g/mol |
IUPAC Name |
6-amino-4-(5-bromo-2-fluorophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H16BrFN4O/c1-17(2,3)14-13-12(9-6-8(18)4-5-11(9)19)10(7-20)15(21)24-16(13)23-22-14/h4-6,12H,21H2,1-3H3,(H,22,23) |
InChI Key |
MFTOTHLPVGIHJN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)F |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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